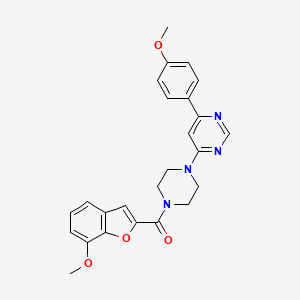
(7-Methoxybenzofuran-2-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several structural components including a methoxybenzofuran, a methoxyphenyl group, a pyrimidine ring, and a piperazine ring . These components are common in many bioactive compounds and drugs, suggesting that this compound might have potential biological activities.
Molecular Structure Analysis
The molecular formula of the compound is C23H27N5O3. It contains several functional groups including ether, amine, and ketone groups, which could influence its chemical properties and reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple aromatic rings might contribute to its lipophilicity, while the piperazine ring might influence its basicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications :
- A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) explored the synthesis of novel benzodifuranyl compounds, including those derived from visnaginone and khellinone, which are structurally related to the compound . These compounds demonstrated potential as anti-inflammatory and analgesic agents, highlighting their relevance in medical research (Abu‐Hashem et al., 2020).
Antimicrobial Activity :
- Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including compounds structurally similar to the one , and evaluated their antimicrobial activities. The study found variable and modest activity against bacteria and fungi, indicating potential applications in addressing microbial resistance (Patel et al., 2011).
Potential as Antipsychotic Agents :
- Raviña and colleagues (2000) investigated butyrophenones with a structure related to the compound of interest for their affinity for dopamine and serotonin receptors. These compounds were evaluated as potential antipsychotic agents, showcasing their relevance in neurological and psychiatric research (Raviña et al., 2000).
Imaging in Parkinson's Disease :
- Wang, Gao, Xu, and Zheng (2017) conducted a study on the synthesis of HG-10-102-01, a compound related to the one , for imaging of LRRK2 enzyme in Parkinson's disease using PET scans. This highlights its potential application in neurodegenerative disease research (Wang et al., 2017).
Anticonvulsant Drug Analysis :
- Severina, Gubar, Bezruk, and colleagues (2021) developed an HPLC method for determining related substances in a novel anticonvulsant drug, Epimidin, which has structural similarities to the compound . This research contributes to the field of pharmaceutical analysis and drug development (Severina et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-31-19-8-6-17(7-9-19)20-15-23(27-16-26-20)28-10-12-29(13-11-28)25(30)22-14-18-4-3-5-21(32-2)24(18)33-22/h3-9,14-16H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLRXJLIWSJAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=C(O4)C(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methoxybenzofuran-2-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-carbamoyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2606616.png)
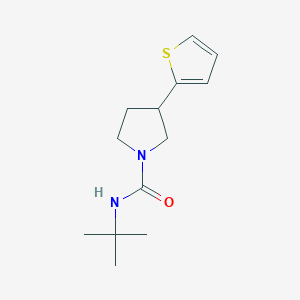
![N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2606618.png)
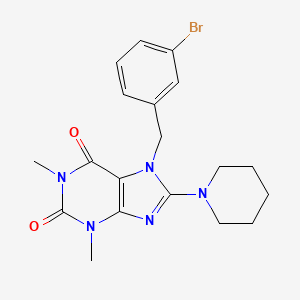
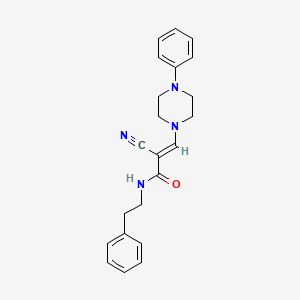
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide](/img/structure/B2606622.png)
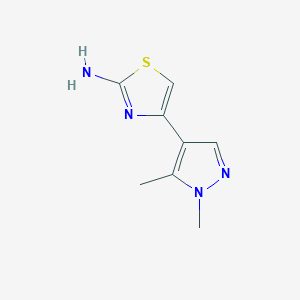
![Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate](/img/structure/B2606625.png)
![5,6-dichloro-N-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2606626.png)
![2-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2606627.png)
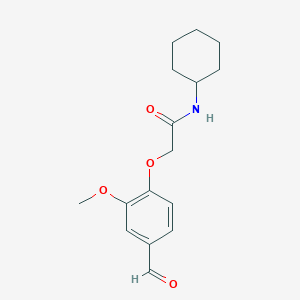

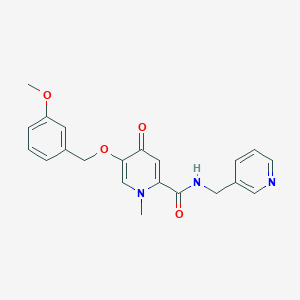
![3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2606635.png)